Dimethyl (2R,3R)-2,3-difluorosuccinate

Conformational analysis 19F NMR spectroscopy Stereochemical assignment

Dimethyl (2R,3R)-2,3-difluorosuccinate (CAS 71974-84-0, molecular formula C₆H₈F₂O₄, MW 182.12 g/mol) is a homochiral, stereodefined diester belonging to the erythro (syn) family of vicinal difluorosuccinate diastereoisomers. The compound carries two fluorine atoms in a defined (R,R) absolute configuration on adjacent carbons of the succinate backbone, rendering it a member of the rare vicinal difluoro motif (RCHF–CHFR)—of which only 279 registered structures and 12 crystal structures existed in the Beilstein Database as of 2005.

Molecular Formula C6H8F2O4
Molecular Weight 182.12 g/mol
Cat. No. B15199639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2R,3R)-2,3-difluorosuccinate
Molecular FormulaC6H8F2O4
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)F)F
InChIInChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m0/s1
InChIKeyHTCDJPGLTNCTGT-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (2R,3R)-2,3-difluorosuccinate: Chiral Vicinal Difluoro Building Block for Conformation-Controlled Molecular Design


Dimethyl (2R,3R)-2,3-difluorosuccinate (CAS 71974-84-0, molecular formula C₆H₈F₂O₄, MW 182.12 g/mol) is a homochiral, stereodefined diester belonging to the erythro (syn) family of vicinal difluorosuccinate diastereoisomers [1]. The compound carries two fluorine atoms in a defined (R,R) absolute configuration on adjacent carbons of the succinate backbone, rendering it a member of the rare vicinal difluoro motif (RCHF–CHFR)—of which only 279 registered structures and 12 crystal structures existed in the Beilstein Database as of 2005 [1]. The (2R,3R) enantiomer is distinguished from the (2S,3S) enantiomer, the meso (threo) diastereomer, and non-fluorinated succinate analogs by its unique conformational predisposition governed by the fluorine gauche effect, which constrains the F–C–C–F torsion angle toward ~60° (gauche) rather than 180° (anti) [1][2].

Why Dimethyl (2R,3R)-2,3-difluorosuccinate Cannot Be Substituted by Meso, Racemic, or Non-Fluorinated Analogs Without Conformational Consequences


The vicinal difluoro motif in dimethyl (2R,3R)-2,3-difluorosuccinate imposes a stereoelectronically enforced gauche conformation between the two C–F bonds that is fundamentally absent in non-fluorinated dimethyl succinate and qualitatively different in the meso (threo) diastereomer [1]. Substitution with the (2S,3S) enantiomer inverts the overall molecular shape in a chiral environment; substitution with the meso (threo) diastereomer alters the dominant solution conformer and produces divergent ³JHF coupling constants (~32 Hz for threo vs ~15 Hz for erythro), reflecting a different F–C–C–F conformational profile [1]. Non-fluorinated dimethyl succinate lacks the rotational barrier (~7–8 kcal/mol around the C(CO)–C(F) bond) and the gauche conformational bias entirely, making it incapable of serving as a shape-controlled surrogate in peptide backbone engineering or chiral ligand design [1][2].

Quantitative Comparative Evidence for Dimethyl (2R,3R)-2,3-difluorosuccinate vs. Closest Analogs


Erythro vs. Threo Diastereomer Vicinal ³JHF Coupling Constant Differentiation: Conformational Assignment by NMR

The threo (meso) diastereomer of dimethyl 2,3-difluorosuccinate exhibits a ³JHF coupling constant of approximately 32 Hz, consistent with a dominant trans H–C–C–F relationship in the preferred conformer c, whereas the erythro diastereomer series—to which dimethyl (2R,3R)-2,3-difluorosuccinate belongs—displays ³JHF values in the range of approximately 15–16 Hz, reflecting mixed gauche H–C–C–F contributions from conformers a and b [1]. The ³JHH coupling constants for both diastereomeric series cluster at 2–3 Hz, indicating exclusively gauche H–H relationships in the dominant conformers [1]. This coupling constant signature provides a diagnostic, quantifiable differentiator between the erythro and threo series and confirms the unique conformational ensemble accessible to the (2R,3R) enantiomer [1].

Conformational analysis 19F NMR spectroscopy Stereochemical assignment

Erythro vs. Threo Synthetic Yield Disparity from Tartrate Esters: Scalability and Procurement Feasibility

Conversion of dimethyl L-tartrate to the erythro stereoisomer of dimethyl 2,3-difluorosuccinate using SF₄/HF proceeds in 97% isolated yield, whereas the analogous conversion to the threo (meso) isomer proceeds in only 23% yield due to competing elimination side reactions [1]. This nearly 4.2-fold yield advantage for the erythro series directly translates to greater synthetic accessibility, lower cost of goods, and higher feasibility for scale-up production of the (2R,3R) enantiomer compared to the corresponding threo (meso) diastereomer [1].

Synthetic methodology Process chemistry Deoxofluorination

Solid-State Conformational Divergence: Anti vs. Gauche C–F Bond Arrangement Dictates Molecular Shape in Peptide Cores

X-ray crystallographic analysis of the bis-benzylamide derivatives of 2,3-difluorosuccinic acid revealed that erythro-22 adopts an extended backbone conformation in which the two C–F bonds are anti (approximately 180° F–C–C–F torsion) with the large benzyl substituents pointing in opposite directions, whereas threo-22 crystallizes with both C–F bonds perfectly syn-planar to the amide N–H bonds and in a gauche relationship to each other [1]. Critically, the solid-state structure of erythro-22 is overridden by intermolecular hydrogen bonding, meaning its solution-state (gauche) and solid-state (anti) conformations are fundamentally different—a property not shared by the threo diastereomer, which maintains a consistent gauche arrangement in both phases [1].

X-ray crystallography Peptide engineering Solid-state conformation

C(CO)–C(F) Rotational Barrier: Conformational Rigidity Not Available in Non-Fluorinated Succinate Analogs

In α-fluoroamide derivatives of 2,3-difluorosuccinic acid, the C(CO)–C(F) bond exhibits a rotational barrier of approximately 7–8 kcal/mol, originating from a stereoelectronic preference for the C–F bond to align anti-periplanar to the adjacent carbonyl group [1]. This barrier is entirely absent in non-fluorinated dimethyl succinate, where free rotation around the analogous C–C bond imposes no conformational constraint. The 7–8 kcal/mol barrier represents an additional conformational restriction beyond the fluorine gauche effect itself, adding a second layer of stereoelectronic control to the overall molecular shape [1][2].

Conformational restriction Rotational barrier Fluorine stereoelectronic effect

Peptide Backbone Shape Control: Erythro vs. Threo Bis(amino acid amide) Conformational Dichotomy

Bis(amino acid amide) derivatives prepared from erythro-2,3-difluorosuccinic acid and from threo-2,3-difluorosuccinic acid adopt dramatically different backbone conformations in both solution and the solid state [1][2]. For the bis-(S)-phenylalanine amide diastereoisomers 23, the erythro and threo cores produce entirely different backbone connectivities and molecular shapes despite identical amino acid appendages [1]. The conformational divergence is a direct consequence of the different F–C–C–F torsional preferences in the erythro vs. threo core, demonstrating that the (2R,3R)-configured erythro scaffold is not interchangeable with its threo counterpart for peptide foldamer applications [1][2].

Peptide engineering Foldamer design Fluorinated amino acids

Enantioselective Access to Single (2R,3R) Enantiomer via Tartrate-Derived Cyclic Sulfate Route: Stereochemical Fidelity

A stereoselective route to single enantiomers of (R,R)- and (S,S)-2,3-difluorosuccinic acid was developed involving nucleophilic fluorination of cyclic sulfates generated from (R,R)- and (S,S)-diethyl tartrates, followed by deoxofluorination of the intermediate fluorohydrins [1]. This chiral-pool approach leverages the established enantiopurity of tartaric acid derivatives (available in both enantiomeric forms) to deliver dimethyl (2R,3R)-2,3-difluorosuccinate with configurational integrity. In contrast, the SF₄/HF treatment of enantiopure dimethyl (+)-L-tartrate yields exclusively the meso (threo) product, demonstrating that the synthetic route—not merely the starting material chirality—determines whether the (2R,3R) enantiomer or the meso diastereomer is obtained [2][3].

Enantioselective synthesis Chiral pool strategy Stereochemical purity

High-Value Application Scenarios for Dimethyl (2R,3R)-2,3-difluorosuccinate Based on Quantifiable Differentiation Evidence


Fluorinated Peptide Foldamer and Peptidomimetic Backbone Engineering

Dimethyl (2R,3R)-2,3-difluorosuccinate serves as a hydrolytically accessible precursor to (2R,3R)-2,3-difluorosuccinic acid, which can be elaborated into bis(amino acid amide) peptidomimetics with a predictable erythro backbone conformation [1]. The distinct peptide backbone topology conferred by the erythro core—as demonstrated by the divergent solution and solid-state conformations of erythro- vs. threo-bis(phenylalanine amide) derivatives [1]—makes the (2R,3R) scaffold irreplaceable for foldamer design where specific molecular shape is the design objective. The ~7–8 kcal/mol C(CO)–C(F) rotational barrier further locks the local conformation [1], enabling rational, structure-based design of fluorinated peptide secondary structure mimetics.

Chiral Ligand Precursor for Asymmetric Catalysis with Stereodefined Conformational Bias

The (2R,3R) stereochemistry of dimethyl (2R,3R)-2,3-difluorosuccinate provides a homochiral, C₂-symmetric-type scaffold that can be elaborated into chiral ligands for asymmetric synthesis. The fluorine gauche effect enforces a predictable F–C–C–F gauche conformation (~60° torsion) in solution [1], constraining the backbone geometry in a manner not achievable with non-fluorinated dimethyl succinate or the meso (threo) diastereomer. The synthetic accessibility advantage of the erythro series (97% yield from tartrate vs. 23% for threo [1]) further supports the (2R,3R) enantiomer as the practical choice for ligand development programs requiring multi-step derivatization from a reliably accessible chiral pool starting material.

19F NMR Probe Development and Conformational Reporter Molecule Design

The well-characterized ³JHF coupling constant signature of the erythro diastereomer (³JHF ≈ 15–16 Hz; ³JHH ≈ 2–3 Hz [1]) establishes dimethyl (2R,3R)-2,3-difluorosuccinate and its derivatives as conformationally interpretable 19F NMR probes. The sensitivity of these coupling constants to the F–C–C–F torsional ensemble means that incorporation of the (2R,3R) difluorosuccinate core into larger molecular architectures provides an internal spectroscopic reporter of local conformation. This capability is not available from non-fluorinated analogs and is fundamentally different from the threo diastereomer (³JHF ≈ 32 Hz [1]), enabling dual-probe experiments where both erythro and threo scaffolds can be discriminated by 19F NMR in complex mixtures.

Crystal Engineering of Fluorinated Organic Solids with Predetermined Molecular Topology

The solid-state conformational divergence between erythro-22 (anti C–F bonds, extended backbone) and threo-22 (gauche C–F bonds, compact backbone) [1] positions the (2R,3R)-derived erythro scaffold as a uniquely suited building block for crystal engineering applications requiring an extended molecular axis. The ability of the erythro scaffold to adopt anti C–F bonds in the solid state—despite a gauche preference in solution—provides a phase-dependent conformational switch that can be exploited in the design of polymorphic materials, co-crystals, and metal-organic frameworks where fluorine-mediated intermolecular interactions govern packing motifs.

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